2-(1H-indol-1-yl)acetohydrazide
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Overview
Description
2-(1H-indol-1-yl)acetohydrazide is a chemical compound with the molecular formula C10H11N3O It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active compounds
Mechanism of Action
Target of Action
Indole derivatives, which include 2-(1h-indol-1-yl)acetohydrazide, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.
Mode of Action
It has been reported that this compound and similar compounds behave as inhibitors, forming a protective film on surfaces through physisorption . This suggests that this compound may interact with its targets to form a protective layer, thereby inhibiting certain processes.
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
It has been reported that this compound and similar compounds can form a protective film on surfaces, suggesting that they may have a protective effect at the molecular and cellular level .
Action Environment
It has been reported that this compound can act as a corrosion inhibitor for mild steel in a hydrochloric acid (hcl) solution . This suggests that the action of this compound may be influenced by the chemical environment.
Preparation Methods
The synthesis of 2-(1H-indol-1-yl)acetohydrazide typically involves the reaction of indole derivatives with hydrazine derivatives. One common method involves the reaction of indole-3-acetic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1H-indol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-indol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2-(1H-indol-1-yl)acetohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth. What makes this compound unique is its hydrazide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
: Matrix Scientific : Springer : RSC Advances : Future Journal of Pharmaceutical Sciences
Biological Activity
2-(1H-indol-1-yl)acetohydrazide is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its hydrazide functional group, which enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
Target Receptors
Indole derivatives, including this compound, exhibit high affinity for various biological receptors. These interactions can lead to modulations in cellular signaling pathways, contributing to the compound's pharmacological effects.
Mode of Action
The compound functions primarily as an inhibitor, forming a protective film on surfaces through physisorption. This property suggests potential applications in both biological systems and material sciences.
Biochemical Pathways
Research indicates that this compound is involved in several significant biological activities:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
These activities are attributed to the compound's ability to influence various biochemical pathways, including those related to oxidative stress and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including:
- Cervix cancer (KB/HELA)
- Ovarian carcinoma (SK-OV-3)
- Brain cancer (SF-268)
These studies utilized the Alamar Blue assay to evaluate cell viability, revealing that the compound significantly inhibits tumor cell proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective inhibition of bacterial growth .
Case Studies
Several case studies underscore the biological efficacy of this compound:
This compound undergoes several chemical reactions that enhance its utility in synthetic chemistry:
Reactions:
- Oxidation: Converts to oxo derivatives.
- Reduction: Forms various hydrazine derivatives.
- Substitution: Engages in nucleophilic substitutions with reagents like potassium permanganate and sodium borohydride, leading to diverse products based on reaction conditions.
Properties
IUPAC Name |
2-indol-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-6H,7,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEQJKVSNQPVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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